molecular formula C21H16FN3O2S B2737202 N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207057-10-0

N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2737202
CAS RN: 1207057-10-0
M. Wt: 393.44
InChI Key: OBMYPJPRDHPBJC-UHFFFAOYSA-N
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Description

N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, also known as BPTP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

A study on the preparation of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives demonstrated significant antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia. These compounds also showed antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans, indicating their potential as broad-spectrum antimicrobial agents (Kerru et al., 2019).

Kinase Inhibition and Anticancer Activities

N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including those structurally related to N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, have been synthesized and evaluated for Src kinase inhibitory activities. The research revealed that certain derivatives exhibited inhibition of c-Src kinase and showed significant anticancer activity against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c22-16-8-6-15(7-9-16)17-12-28-20-19(17)24-13-25(21(20)27)11-18(26)23-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMYPJPRDHPBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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